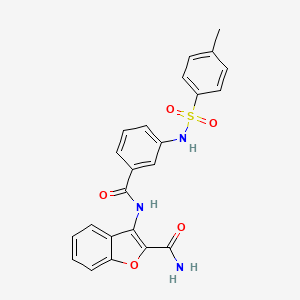

3-(3-(4-Metilfenilsulfonamido)benzamido)benzofurano-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Aplicaciones Científicas De Investigación

The compound 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide exhibits a range of applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures may exhibit anticancer properties by inhibiting specific proteins involved in tumor growth. For instance, the targeting of the Mcl-1 protein, an oncoprotein associated with cancer cell survival, has been explored with sulfonamide derivatives. The compound under discussion could potentially inhibit Mcl-1, as suggested by structural activity relationship (SAR) studies.

Antidiabetic Properties

Research into heterocyclic compounds has shown promise in treating diabetes. Compounds similar to 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide have been investigated for their ability to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can lead to reduced blood sugar levels post-meal.

Table 2: Biological Activities

| Activity Type | Related Compound | Mechanism of Action |

|---|---|---|

| Anticancer | Mcl-1 inhibitors | Induction of apoptosis in cancer cells |

| Antidiabetic | α-glucosidase inhibitors | Inhibition of carbohydrate absorption |

Case Study 1: Inhibition of Mcl-1

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the benzofuran structure significantly enhanced Mcl-1 binding affinity. The compound was tested in vitro against various cancer cell lines, showing promising results in reducing cell viability.

Case Study 2: Diabetes Management

Another investigation focused on the antidiabetic potential of related compounds where it was found that specific modifications led to increased inhibition of α-glucosidase. The study highlighted the importance of the sulfonamide group in enhancing biological activity.

Mecanismo De Acción

Target of Action

The primary target of the compound “3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide” is Fe3+ ions . The compound has been designed and synthesized for selective detection of Fe3+ ions .

Mode of Action

The compound interacts with its target, the Fe3+ ions, in a DMSO/H2O solution . This interaction has been studied by UV-vis absorption and fluorescence spectroscopy . The compound exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm . The quantum yield was determined to be 0.248 for the compound and 0.447 for the iron complex .

Result of Action

The result of the compound’s action is a significant fluorescence enhancement, indicating its binding to Fe3+ ions . This makes it a useful tool for the selective detection of Fe3+ ions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of DMSO/H2O solution . The compound has been shown to effectively bind to Fe3+ ions in this particular environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve a cost-effective and efficient production process while maintaining the quality and consistency of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various functionalized benzofuran compounds.

Comparación Con Compuestos Similares

Similar Compounds

Benzothiophene derivatives: Similar in structure to benzofuran compounds but contain a sulfur atom instead of an oxygen atom.

Other benzofuran derivatives: Compounds with different functional groups attached to the benzofuran core, exhibiting varying biological activities.

Uniqueness

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a benzofuran core with sulfonamido and carboxamide groups makes it a versatile compound for various scientific applications.

Actividad Biológica

3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as an inhibitor of specific enzymes. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with amide groups and a sulfonamide moiety, which are known to enhance biological activity through various interactions with biological targets. The structural complexity may contribute to its pharmacological properties.

Research indicates that compounds similar to 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide exhibit significant neuroprotective effects. The mechanisms are primarily attributed to:

- Inhibition of Excitotoxicity : The compound's ability to protect neuronal cells from excitotoxic damage is notable. For instance, derivatives with similar structures have shown to mitigate NMDA-induced neuronal damage, suggesting a potential role as an NMDA receptor antagonist .

- Antioxidant Activity : The compound may also function as an antioxidant, scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, which is crucial in preventing oxidative stress-related neuronal injury .

Biological Activity Studies

Several studies have evaluated the biological activities of related benzofuran derivatives, providing insights into the efficacy of 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide.

Neuroprotective Effects

A study synthesized various benzofuran derivatives and assessed their neuroprotective properties using primary cultured rat cortical neurons. Among them, compounds with methyl and hydroxyl substitutions displayed significant protective effects against excitotoxicity at concentrations as low as 30 μM . The structure-activity relationship suggests that specific substitutions enhance neuroprotection.

Enzyme Inhibition

Another critical aspect of the compound's biological activity is its inhibitory effect on monoamine oxidase B (MAO-B). This enzyme plays a significant role in the metabolism of neurotransmitters and is implicated in neurodegenerative diseases such as Parkinson's disease. Compounds exhibiting selective MAO-B inhibition may offer therapeutic benefits by enhancing dopaminergic signaling while minimizing side effects associated with non-selective inhibitors .

Case Studies

- Neuroprotection Against Oxidative Stress : A series of benzofuran derivatives were tested for their ability to protect neurons from oxidative stress-induced damage. One particular derivative showed comparable efficacy to memantine, a well-known NMDA antagonist, establishing a benchmark for future studies on 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide .

- MAO-B Inhibition : In vivo studies demonstrated that compounds similar to the target compound exhibited significant MAO-B inhibition, leading to improved behavioral outcomes in animal models of Parkinson's disease. This suggests that 3-(3-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide could be explored further for its therapeutic potential in neurodegenerative disorders .

Data Summary

Propiedades

IUPAC Name |

3-[[3-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-14-9-11-17(12-10-14)32(29,30)26-16-6-4-5-15(13-16)23(28)25-20-18-7-2-3-8-19(18)31-21(20)22(24)27/h2-13,26H,1H3,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWLTZGSLJRRQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.